[13C8]-Nifedipine is a stable isotope-labeled form of nifedipine, a well-known calcium channel blocker used primarily for treating hypertension and angina. Nifedipine is classified under the dihydropyridine subclass of calcium channel blockers and functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure. The introduction of the carbon-13 isotope in [13C8]-Nifedipine allows for advanced pharmacokinetic studies and metabolic tracking in research settings.
Nifedipine was first synthesized by Bayer in the early 1970s and received FDA approval in 1981 for clinical use. The compound has been extensively studied for its therapeutic effects and mechanisms of action, leading to its widespread application in clinical practice. The isotopically labeled version, [13C8]-Nifedipine, is available from chemical suppliers such as Sigma-Aldrich and MedChemExpress for research purposes.
The synthesis of [13C8]-Nifedipine involves the incorporation of carbon-13 isotopes into the nifedipine structure. This can be achieved through various synthetic routes, including:
The synthesis typically requires careful control of reaction conditions (temperature, pressure, and time) to ensure high yields and purity. The final product is purified using chromatographic techniques to remove any unreacted materials or by-products.
The molecular structure of [13C8]-Nifedipine retains the characteristic features of nifedipine with specific modifications to incorporate carbon-13 isotopes. The structure includes:
CO[13C](=O)[13C]1=[13C]([13CH3])N[13C]([13CH3])=[13C](C1c2ccccc2[N+]([O-])=O)[13C](=O)OC...
[13C8]-Nifedipine undergoes similar chemical reactions as its non-labeled counterpart due to its structural integrity. Key reactions include:
The presence of carbon-13 does not significantly alter the reactivity but allows for enhanced tracking during metabolic studies using techniques such as nuclear magnetic resonance spectroscopy.
The primary mechanism by which [13C8]-Nifedipine exerts its effects involves:
Clinical studies indicate that nifedipine reduces systemic blood pressure effectively while increasing exercise tolerance in patients with angina.
[13C8]-Nifedipine is primarily used in pharmacokinetic studies to trace metabolic pathways and quantify drug absorption and distribution in biological systems. Its applications include:
CAS No.: 119365-69-4
CAS No.: 513-62-2
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 485-13-2